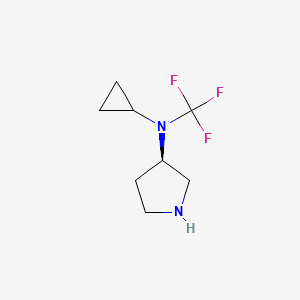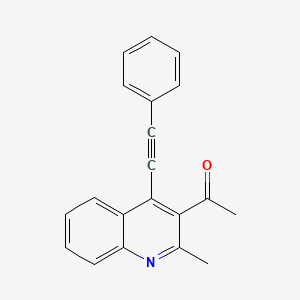
1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under modified Darzen reaction conditions. This reaction proceeds through a cascade sequence of bromination, aldol condensation, and substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce various substituents.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, bases for aldol condensation, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions include 3-hydroxy quinoline and other functionalized quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of critical biological processes, making it a valuable candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone can be compared with other quinoline derivatives such as:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H15NO |
|---|---|
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
1-[2-methyl-4-(2-phenylethynyl)quinolin-3-yl]ethanone |
InChI |
InChI=1S/C20H15NO/c1-14-20(15(2)22)18(13-12-16-8-4-3-5-9-16)17-10-6-7-11-19(17)21-14/h3-11H,1-2H3 |
InChI-Schlüssel |
NWQMLIKIIDCRCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)C)C#CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)
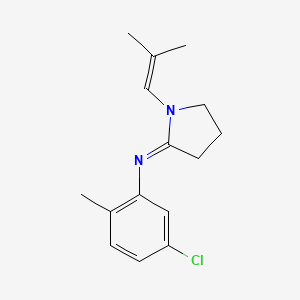

![8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane](/img/structure/B13962043.png)
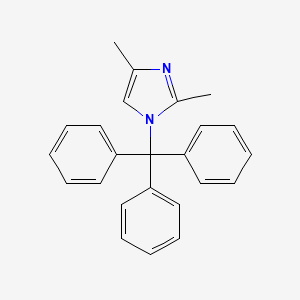
![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)
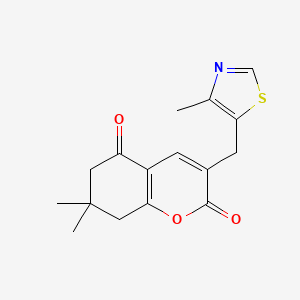
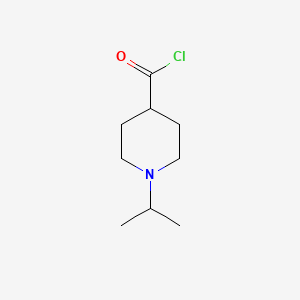
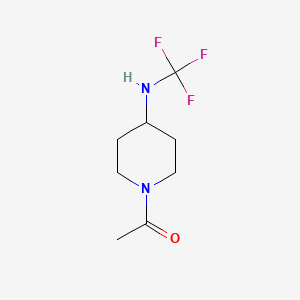
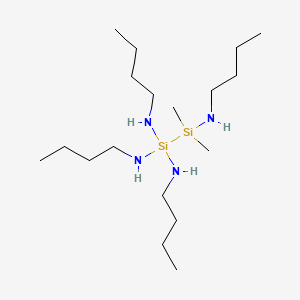
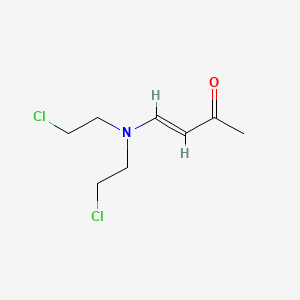
![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
